molecular formula C22H16N4O5S2 B253634 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-3-carboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-3-carboxamide

Cat. No.: B253634
M. Wt: 480.5 g/mol
InChI Key: FYHNUMDJCFZJMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-3-carboxamide is a complex organic molecule that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring through the reaction of catechol with ethylene glycol under acidic conditions . The thiadiazole ring is usually synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under reflux conditions . The final step involves the coupling of these intermediates with an oxazole derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-3-carboxamide: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

    Bases: Triethylamine, pyridine.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of thiadiazoline derivatives.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-3-carboxamide: has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-3-carboxamide lies in its multi-functional structure, which allows it to participate in a variety of chemical reactions and interact with multiple biological targets. This makes it a valuable compound for research in multiple scientific disciplines.

Properties

Molecular Formula

C22H16N4O5S2

Molecular Weight

480.5 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H16N4O5S2/c27-16(13-4-2-1-3-5-13)12-32-22-25-24-21(33-22)23-20(28)15-11-18(31-26-15)14-6-7-17-19(10-14)30-9-8-29-17/h1-7,10-11H,8-9,12H2,(H,23,24,28)

InChI Key

FYHNUMDJCFZJMY-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=NN=C(S4)SCC(=O)C5=CC=CC=C5

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=NN=C(S4)SCC(=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.